molecular formula C12H12BNO3S B2836369 (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid CAS No. 2246751-27-7

(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

Cat. No.: B2836369
CAS No.: 2246751-27-7
M. Wt: 261.1
InChI Key: MQVOOYBANAYJJB-UHFFFAOYSA-N
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Description

(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₂H₁₂BNO₃S and a molecular weight of 261.1 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thiophene-2-carboxamido group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Uniqueness: (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is unique due to the presence of both the thiophene-2-carboxamido group and the boronic acid group on the same molecule. This combination allows for versatile reactivity and a wide range of applications in various fields .

Biological Activity

The compound (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

1. Chemical Structure and Synthesis

The structure of this compound features a thiophene ring linked to a carboxamide group and a boronic acid moiety. The synthesis typically involves the coupling of thiophene derivatives with boronic acids through palladium-catalyzed reactions, which has been documented in various studies .

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene-based compounds, including those similar to this compound. For instance, a series of thiophene derivatives demonstrated significant antiviral activity against the Ebola virus, with effective concentrations in the micromolar range. The mechanism of action involved inhibition of viral entry, showcasing the compound's potential as a therapeutic agent .

Table 1: Antiviral Activity of Thiophene Derivatives

Compound IDEC50 (µM)CC50 (µM)SI (Selectivity Index)
Thiophene 10.51020
Thiophene 20.71521.4
Thiophene 30.41230

3. Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has also been investigated. Studies show that compounds with thiophene structures exhibit inhibitory effects against various strains of bacteria, including ESBL-producing E. coli. The binding interactions between these compounds and bacterial proteins have been elucidated through molecular docking studies, indicating their potential as novel antibacterial agents .

Table 2: Antibacterial Activity Against E. coli Strains

Compound IDMinimum Inhibitory Concentration (MIC)
Thiophene A2 µg/mL
Thiophene B4 µg/mL
Thiophene C1 µg/mL

4. Anticancer Activity

Boronic acids are recognized for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. The compound has shown promising results in vitro against various cancer cell lines, particularly MCF-7 breast cancer cells. The cytotoxic effects were evaluated using IC50 values, revealing significant potency .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-718.76
HeLa25.00
A54930.50

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Antiviral Mechanism : Inhibition of viral entry through interference with viral glycoproteins.
  • Antibacterial Mechanism : Binding to bacterial enzymes, disrupting their function.
  • Anticancer Mechanism : Inhibition of proteasomal activity and modulation of cell signaling pathways involved in proliferation and apoptosis .

6. Case Studies

Several case studies have explored the efficacy and safety profiles of thiophene derivatives:

  • Ebola Virus Study : A compound similar to this compound was tested for its ability to inhibit Ebola virus entry in vitro, showing promising results that warrant further clinical investigation .
  • Antibacterial Efficacy : A study demonstrated that a series of thiophene derivatives exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as alternative therapies in antibiotic resistance scenarios .
  • Cytotoxicity Assessment : Research indicated that the compound had selective cytotoxic effects on cancer cells while sparing healthy cells, underscoring its therapeutic potential in oncology .

Properties

IUPAC Name

[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVOOYBANAYJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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